molecular formula C6H10FNO2 B2993356 N-(4-fluorooxolan-3-yl)acetamide CAS No. 2168465-07-2

N-(4-fluorooxolan-3-yl)acetamide

Cat. No.: B2993356
CAS No.: 2168465-07-2
M. Wt: 147.149
InChI Key: DOXUOXWSVWKIOQ-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)acetamide: is an organic compound that belongs to the class of acetamides It features a fluorinated oxolane ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorooxolan-3-yl)acetamide typically involves the reaction of 4-fluorooxolane with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-fluorooxolane+acetic anhydrideThis compound\text{4-fluorooxolane} + \text{acetic anhydride} \rightarrow \text{this compound} 4-fluorooxolane+acetic anhydride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluorooxolan-3-yl)acetamide can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The fluorine atom in the oxolane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorooxolan-3-yl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)acetamide involves its interaction with specific molecular targets. The fluorinated oxolane ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The acetamide group can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-chlorooxolan-3-yl)acetamide
  • N-(4-bromooxolan-3-yl)acetamide
  • N-(4-methyloxolan-3-yl)acetamide

Comparison: N-(4-fluorooxolan-3-yl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability and bioavailability compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-4(9)8-6-3-10-2-5(6)7/h5-6H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXUOXWSVWKIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1COCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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